molecular formula C11H17NO B13058752 2-(M-tolyloxy)butan-1-amine

2-(M-tolyloxy)butan-1-amine

Cat. No.: B13058752
M. Wt: 179.26 g/mol
InChI Key: KTTBDZGHIHANNY-UHFFFAOYSA-N
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Description

2-(M-tolyloxy)butan-1-amine is an organic compound with the molecular formula C11H17NO It is characterized by the presence of an amine group attached to a butane chain, which is further connected to a tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(M-tolyloxy)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction between 2-bromo-1-(M-tolyloxy)butane and ammonia or a primary amine can yield the desired product . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(M-tolyloxy)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(M-tolyloxy)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. Additionally, the tolyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(M-tolyloxy)ethanamine
  • 2-(M-tolyloxy)propan-1-amine
  • 2-(M-tolyloxy)pentan-1-amine

Uniqueness

Compared to its analogs, 2-(M-tolyloxy)butan-1-amine exhibits unique properties due to the specific length of its butane chain. This structural feature can influence its reactivity, solubility, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-methylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-10(8-12)13-11-6-4-5-9(2)7-11/h4-7,10H,3,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTBDZGHIHANNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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